molecular formula C13H20N4OS B6802398 N-cyclopropyl-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidin-4-amine

N-cyclopropyl-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidin-4-amine

Cat. No.: B6802398
M. Wt: 280.39 g/mol
InChI Key: SNVPGGBRDVHKIB-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidin-4-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a cyclopropyl group, a thiazepane ring, and a pyrimidine core, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-cyclopropyl-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-10-7-17(4-5-19(18)8-10)13-6-12(14-9-15-13)16-11-2-3-11/h6,9-11H,2-5,7-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVPGGBRDVHKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCS(=O)C1)C2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazepane ring, followed by the introduction of the cyclopropyl and pyrimidine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

N-cyclopropyl-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropyl-containing pyrimidines and thiazepanes, such as:

  • N-cyclopropyl-6-(1,4-thiazepan-4-yl)pyrimidin-4-amine
  • N-cyclopropyl-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)quinazolin-4-amine

Uniqueness

N-cyclopropyl-6-(6-methyl-1-oxo-1,4-thiazepan-4-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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